3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
3-propyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C11H22N2/c1-2-6-13-7-9-4-3-5-10(8-13)11(9)12/h9-11H,2-8,12H2,1H3 |
InChI Key |
WZTINSOFBXMMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine and Analogs
Retrosynthetic Analysis of the 3-Azabicyclo[3.3.1]nonan-9-amine Core
A logical retrosynthetic disconnection of the 3-azabicyclo[3.3.1]nonan-9-amine core points to the 3-azabicyclo[3.3.1]nonan-9-one as a key intermediate. This bicyclic ketone is central to many synthetic strategies as the carbonyl group provides a versatile handle for introducing the C-9 amine functionality. Further disconnection of the bicyclic ketone via a double Mannich reaction pathway leads to simpler, acyclic, or monocyclic precursors. The core structure can be traced back to a cyclic ketone (such as cyclohexanone (B45756) or a 4-piperidone (B1582916) derivative), a primary amine (in this case, propylamine), and an aldehyde (typically formaldehyde). This approach represents the most common and convergent strategy for assembling the 3-azabicyclo[3.3.1]nonane skeleton.
Conventional Synthetic Pathways to 3-Azabicyclo[3.3.1]nonane Derivatives
Traditional methods for synthesizing the 3-azabicyclo[3.3.1]nonane scaffold have been well-established, primarily relying on robust cyclization reactions or sequential construction from simpler precursors.
The double Mannich reaction is the most prominent and historically significant method for constructing the 3-azabicyclo[3.3.1]nonane framework. rsc.org This reaction typically involves the condensation of a cyclic ketone possessing at least four α-hydrogens, an aldehyde (commonly formaldehyde (B43269) or its equivalents like paraformaldehyde), and a primary amine or ammonium (B1175870) acetate. chemijournal.comsemanticscholar.org The reaction proceeds through the in-situ formation of iminium ions, which then undergo intramolecular cyclization to form the bicyclic system. rsc.org
Various modifications of this strategy have been developed to improve yields and expand the substrate scope. For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be conveniently synthesized through a one-pot Mannich condensation of cyclohexanones, aromatic aldehydes, and ammonium acetate. chemijournal.comresearchgate.net The choice of solvent and reaction conditions can significantly influence the outcome and yield of the cyclization. chemijournal.com
| Ketone Precursor | Aldehyde Source | Amine Source | Product Class | Reference(s) |
| Cyclohexanone | Benzaldehydes | Ammonium Acetate | 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | researchgate.net, chemijournal.com |
| Aromatic Ketones | Paraformaldehyde | Dimethylamine (B145610) | 3-Azabicyclo[3.3.1]nonane derivatives | rsc.org, rsc.org |
| 1-Alkyl-4-oxopiperidine | Paraformaldehyde | Primary Amines | 3,7-Diazabicyclo[3.3.1]nonan-9-ones | semanticscholar.org |
In cases where the direct Mannich cyclization is not feasible or desired, multi-step sequences provide an alternative route. These pathways often involve the initial synthesis of a key precursor, such as a substituted piperidine, which is then elaborated into the final bicyclic structure. semanticscholar.org
An example of this approach is the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones). The synthesis begins with a Dieckmann condensation to form a 1-substituted-4-oxopiperidine ring. This piperidone derivative then serves as the ketone component in a subsequent Mannich cyclocondensation with paraformaldehyde and a primary amine to yield the bicyclic product. semanticscholar.org This method allows for greater control over the substituent pattern on the final molecule.
Novel and Efficient Synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine
Recent advancements have focused on developing more efficient, atom-economical, and environmentally benign synthetic routes. These include one-pot procedures and advanced catalytic methods.
One-pot and tandem reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single reaction vessel without isolating intermediates. arabjchem.org This minimizes waste, reduces reaction time, and simplifies purification. nih.gov Several one-pot methods for the synthesis of the 3-azabicyclo[3.3.1]nonane scaffold have been reported. rsc.orgresearchgate.net
A notable example is a tandem Mannich annulation that utilizes aromatic ketones, paraformaldehyde, and dimethylamine to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields (up to 83%). rsc.orgrsc.org This represents the first use of aromatic ketones as a practical precursor in this context, expanding the utility of the Mannich reaction for creating diverse analogs. rsc.org
| Reaction Type | Reactants | Key Features | Reference(s) |
| Tandem Mannich Annulation | Aromatic Ketones, Paraformaldehyde, Dimethylamine | First use of aromatic ketones as precursors; good yields. | rsc.org, rsc.org, researchgate.net |
| Double Mannich-Type Dimerization | 3-Oxo-2-arylhydrazonopropanals, Ammonium Acetate | Rapid assembly of C2-symmetric pentaazabicyclo[3.3.1]nonanes. | nih.gov |
| Three-Component Mannich Reaction | Cyclohexanone, Aryl-aldehyde, Ammonium Acetate | General strategy for 2,4-diaryl-3-azabicyclo[3.3.1]nonanones. | chemijournal.com |
The final step in the synthesis of this compound from its corresponding 9-keto precursor involves the reductive amination of the carbonyl group. A common and effective method is to first convert the ketone into an oxime by reaction with hydroxylamine. The resulting 3-propyl-3-azabicyclo[3.3.1]nonan-9-one oxime can then be reduced to the primary amine.
Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile. The catalytic hydrogenation of 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel has been shown to effectively produce the desired 9-amino derivatives. researchgate.net This method is also applicable to precursors with various N-substituents, such as N-benzyl or N-tert-butoxycarbonyl groups. researchgate.net Other catalytic systems, including those based on ruthenium complexes, have also been employed for the reduction of carbonyls in related bicyclic systems, highlighting the versatility of catalytic hydrogenation in this field. google.com
Asymmetric Synthesis and Enantioselective Routes to Azabicyclo[3.3.1]nonanes
The development of asymmetric and enantioselective routes to the azabicyclo[3.3.1]nonane scaffold is crucial for studying the biological activities of specific stereoisomers. While direct asymmetric synthesis of this compound is not extensively documented, several strategies have been successfully applied to the broader class of azabicyclo[3.3.1]nonane derivatives. These methods generally fall into categories such as the use of chiral starting materials, employment of chiral auxiliaries, kinetic resolution, and organocatalytic approaches.
One established method involves utilizing chiral starting materials derived from natural sources. This approach ensures that the chirality is embedded in the molecule from the beginning of the synthetic sequence. Another strategy is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed.
Enzymatic kinetic resolution has also proven effective. For instance, racemic diols of N-protected 9-azabicyclo[3.3.1]nonanes have been resolved using lipases. Lipase from Candida rugosa (CRL) can selectively acylate one enantiomer of a racemic diol, allowing for the separation of the faster-reacting enantiomer from the unreacted one. This method provides access to enantiomerically pure building blocks that can be further elaborated.
More recently, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclic systems. For example, an organocatalyzed intramolecular aldol (B89426) reaction of an aza-tethered dicarbonyl compound has been used to construct the morphan scaffold asymmetrically. Proline derivatives have been shown to catalyze this transformation, and microwave-assisted processes can significantly accelerate the reaction, providing the desired bridged bicyclic products with good yield and enantioselectivity in a much shorter time frame. Another innovative approach involves a relay catalysis system using a bifunctional phosphonium (B103445) salt and a Lewis acid to construct N-bridged [3.3.1] ring systems in a catalytic asymmetric cascade process. This method has been hailed as the first catalytic asymmetric protocol for constructing these complex ring systems, which previously relied on chiral auxiliary or chiral starting material strategies.
| Asymmetric Strategy | Description | Example Application |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide a stereoselective reaction. | Not explicitly detailed in provided sources. |
| Chiral Starting Material | Synthesis begins with an inherently chiral molecule. | Synthesis from commercially available 1,5-dimethyl-1,5-cyclooctadiene. rsc.org |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Kinetic resolution of racemic N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols using Candida rugosa lipase. |
| Organocatalysis | A small chiral organic molecule catalyzes an enantioselective reaction. | Microwave-assisted, proline-catalyzed intramolecular aldol reaction to form morphan derivatives. |
| Relay Catalysis | Multiple catalysts work sequentially in a one-pot reaction. | Bifunctional phosphonium salt/Lewis acid relay catalysis for cascade reactions to form N-bridged [3.3.1] systems. |
Chemical Modifications and Derivatization of the this compound Scaffold
Chemical modification of the this compound scaffold is essential for exploring structure-activity relationships and developing new chemical entities. Derivatization can occur at several positions, primarily at the C9-amine, the N3-alkyl group, and on the bicyclic ring system itself.
The primary amine at the C9 position and the propyl group at the N3 position are key sites for functionalization. The C9-amine can be synthesized via reductive amination of the corresponding 3-propyl-3-azabicyclo[3.3.1]nonan-9-one. Once formed, this amine is a versatile handle for further modifications. It can be converted into salts, such as dihydrochlorides, by treatment with acids like hydrogen chloride.
Further derivatization of the C9-amine can lead to a wide array of compounds. For instance, conversion to an isothiocyanate creates a reactive intermediate that readily reacts with nucleophiles like methanol (B129727) or aniline (B41778) to produce thiocarbamate and thiourea (B124793) derivatives, respectively.
The N3-substituent, in this case, a propyl group, can also be varied. Synthetic routes often begin with a more convenient or synthetically versatile group at the N3 position, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group. The benzyl group can be introduced by using benzylamine (B48309) in the initial cyclization reaction and can often be removed later via hydrogenolysis. The Boc group is a common protecting group that can be removed under acidic conditions. The deprotected secondary amine can then be alkylated with propyl iodide or another suitable propylating agent to install the desired N-propyl group. This modular approach allows for the synthesis of a wide range of N-substituted analogs.
Introducing substituents onto the carbon framework of the azabicyclo[3.3.1]nonane ring system significantly expands the chemical diversity of the scaffold. A common strategy is to incorporate substituents during the construction of the ring itself. For example, the Mannich condensation reaction, a key step in forming the bicyclic core, can utilize substituted precursors. The synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is achieved by reacting a cyclohexanone, an ammonium salt, and a substituted benzaldehyde (B42025). The choice of the substituted benzaldehyde directly determines the nature of the aryl groups at the C2 and C4 positions.
These substituted bicyclic ketones serve as valuable intermediates. The ketone at C9 can then be converted to the target amine group through reactions like reductive amination, providing access to a variety of C9-amino derivatives with substituents on the ring system. This approach allows for systematic modification of the scaffold to probe how different substitution patterns affect the compound's properties.
Optimization of Synthetic Conditions and Yields for Research-Scale Production
The efficient synthesis of 3-azabicyclo[3.3.1]nonane derivatives is critical for enabling further research. Several strategies have been developed to optimize synthetic conditions, improve yields, and simplify procedures for laboratory-scale production.
One significant improvement is the development of one-pot tandem reactions. A tandem Mannich annulation allows for the synthesis of 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine in good yields (up to 83%), streamlining the synthetic process. rsc.org
The use of microwave irradiation has also been shown to be highly effective in accelerating reactions and improving yields. In the context of organocatalytic asymmetric synthesis, a microwave-assisted process dramatically reduced reaction times from 50 hours to just 15 minutes while maintaining good yields and enantioselectivity. This rapid heating method can overcome kinetic barriers and reduce the formation of by-products.
Furthermore, the choice of reagents can simplify purification and reduce costs. For the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol, a key precursor for amine synthesis, using a ruthenium complex catalyst for hydrogenation offers significant advantages over traditional boron-based reductants like sodium borohydride. google.com This catalytic method generates almost no waste, avoids the need for extracting a water-soluble compound, and provides a more cost-effective and simplified process. google.com
| Optimization Method | Description | Impact on Synthesis |
| Tandem Mannich Reaction | A one-pot cyclization directly from aromatic ketones. | Simplifies the process, good yields (up to 83%). rsc.org |
| Microwave Irradiation | Use of microwave energy to heat the reaction. | Drastically reduces reaction times (e.g., 50 h to 15 min), improves yields. |
| Reagent Modification | Changing a reagent, such as the base used in a reaction. | Improved yields in large-scale synthesis (e.g., using NaH instead of NaNH₂). researchgate.net |
| Catalytic Hydrogenation | Using a Ru-complex for ketone reduction instead of a stoichiometric reductant. | Lower cost, simplified process, less waste, avoids complex extractions. google.com |
| Solvent/Condition Screening | Optimizing the solvent and temperature for a specific transformation. | Improved yield and selectivity (e.g., demethylation in refluxing triglyme). researchgate.net |
Structural Elucidation and Stereochemical Characterization of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
X-ray Crystallography and Solid-State Structural Analysis
While solution-state techniques are invaluable, single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. ucl.ac.uk Although a specific crystal structure for the title compound is not publicly available, analysis of related azabicyclo[3.3.1]nonane structures allows for a robust prediction of its solid-state characteristics.
The crystal packing of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine would be primarily dictated by hydrogen bonding and van der Waals forces. The primary amine group at C9 is capable of acting as both a hydrogen bond donor and acceptor, likely leading to the formation of N-H···N hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of primary amines. acs.org
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in solid-state chemistry. ucl.ac.uk Studies on related compounds, such as 3-azabicyclo[3.3.1]nonane-2,4-dione, have demonstrated that this scaffold is prone to polymorphism. ucl.ac.ukacs.org The different polymorphs of this related dione arise from the formation of alternative hydrogen bonding motifs—specifically, a chain motif versus a dimer motif. acs.orgrsc.org
Given the presence of a flexible N-propyl substituent and a hydrogen-bonding primary amine group, it is highly probable that this compound could also exhibit polymorphism. Different crystallization conditions could favor different conformers or hydrogen-bonding networks, leading to distinct crystalline phases with varying physical properties.
Conformational Analysis of the 3-Azabicyclo[3.3.1]nonane System
The 3-azabicyclo[3.3.1]nonane system can exist in several conformations, primarily the twin-chair, chair-boat, and twin-boat forms. The relative stability of these conformations is influenced by substituents on the bicyclic rings. rsc.org For many 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is predominant. nih.govcolab.ws However, steric interactions introduced by bulky substituents can shift the equilibrium towards a chair-boat conformation. rsc.org
In solution, the conformational dynamics of 3-azabicyclo[3.3.1]nonane derivatives are typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, HMBC, and NOESY, provide detailed information about the molecule's three-dimensional structure. colab.wssemanticscholar.orgresearchgate.net
For many derivatives, including various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, NMR data overwhelmingly support the existence of a twin-chair conformation in solution. colab.wsbenthamdirect.com This is often evidenced by the coupling constants of the bridgehead protons and the observation of specific through-space interactions in NOESY spectra. The N-substituent can influence the conformation; for instance, N-acetylation of r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane results in a twin-chair conformation with a slight flattening at the nitrogen-containing end of the molecule. niscpr.res.in
The presence of bulky substituents can alter this preference. While a twin-chair form is common, some 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes adopt a chair-boat conformation to mitigate severe 1,3-diaxial steric repulsions. rsc.org For the specific case of this compound, the propyl group at the N3 position and the amine group at the C9 position will influence the conformational equilibrium, though the twin-chair form is generally expected to be the most stable.
Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted 3-Azabicyclo[3.3.1]nonane Derivatives in a Chair-Chair Conformation
| Carbon Atom | N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane niscpr.res.in |
|---|---|
| C1, C5 | 34.1 ppm |
| C2, C4 | 64.5 ppm |
| C6, C8 | 27.5 ppm |
| C7 | 18.0 ppm |
| C9 | 32.1 ppm |
Note: Data is for a related compound and serves to illustrate typical chemical shifts. Actual values for this compound may vary.
Theoretical and computational methods, including molecular mechanics and density functional theory (DFT), are powerful tools for investigating the conformational landscape of the 3-azabicyclo[3.3.1]nonane system. jst.go.jpmdpi.comacs.org These studies allow for the calculation of the relative energies of different conformers, providing insights that complement experimental data.
Calculations for various 3-azabicyclo[3.3.1]nonane derivatives have confirmed that the chair-chair (CC) conformation is typically the most stable. colab.wsacs.org For example, DFT optimizations at the B3LYP/6–31G(d,p) level for a 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one showed that the piperidine rings adopt distorted-chair conformations. iucr.org Similarly, molecular mechanics calculations on 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide indicated that the most stable conformer has a chair thiane ring. jst.go.jp
These computational studies can also predict key geometric parameters, such as bond lengths and angles, for the most stable conformers. The combination of experimental NMR data with theoretical calculations provides a robust model for the conformational behavior of these bicyclic systems. researchgate.netuned.esiucr.org
Table 2: Calculated Relative Energies for Conformations of a Substituted 3,7,9-triazabicyclo[3.3.1]nonane
| Conformer | Relative Energy (kcal/mol) - B3LYP/cc-pVTZ mdpi.com | Relative Energy (kcal/mol) - M06-2X/cc-pVTZ mdpi.com |
|---|---|---|
| 1-c-in-2-c-out | 0.00 | 0.00 |
| 1-c-in-2-b-out | 2.50 | 2.52 |
| 1-c-in-2-c-in | 3.53 | 3.48 |
| 1-b-in-2-b-out | 5.25 | 4.96 |
Note: Data is for a related triaza-analogue and illustrates the typical energy differences between chair (c) and boat (b) conformations. The specific energies for this compound would differ.
Chirality and Stereoisomerism of this compound
The 3-Propyl-3-azabicyclo[3.3.1]nonane skeleton is inherently chiral. The bridgehead carbons, C1 and C5, are stereogenic centers. Therefore, the molecule can exist as a pair of enantiomers. The spatial arrangement of the substituents, particularly the amine group at the C9 position, can lead to further stereoisomerism (e.g., syn vs. anti or endo vs. exo isomers). The specific stereochemistry is critical as it dictates the molecule's interaction with other chiral entities, such as biological receptors.
The separation of enantiomers of chiral amines and related bicyclic compounds is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.comwikipedia.org
Commonly used CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose or amylose derivatives), macrocyclic antibiotics, and crown ethers. nih.govsigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal resolution. For primary amines, crown ether-based stationary phases are known to be particularly effective. nih.gov The assessment of enantiomeric purity after separation is also performed by chiral HPLC, where the relative peak areas of the two enantiomers indicate the enantiomeric excess.
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Amines
| CSP Type | Principle of Separation | Typical Analytes |
|---|---|---|
| Polysaccharide-based | Hydrogen bonding, π-π interactions, steric inclusion | Wide range of chiral compounds |
| Macrocyclic Glycopeptides | Hydrogen bonding, ionic interactions, inclusion complexation | Amines, amino acids, carboxylic acids |
| Chiral Crown Ether | Inclusion complexation via hydrogen bonds and ionic interactions | Primary amine compounds nih.govwikipedia.org |
| Pirkle (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, amines, alcohols |
This table provides a general overview of CSPs relevant to the potential separation of this compound enantiomers.
Determining the absolute configuration (the actual R/S designation at the stereocenters) of a chiral molecule is a fundamental aspect of its characterization. The most definitive method for this is single-crystal X-ray crystallography. nih.govpublish.csiro.autandfonline.com If a suitable crystal of one of the enantiomers (often as a salt with a chiral counter-ion of known configuration) can be obtained, its three-dimensional structure can be solved, unambiguously assigning the absolute stereochemistry. publish.csiro.au
In the absence of suitable crystals, chiroptical methods are employed. These techniques involve comparing experimentally measured optical properties with those predicted by computational methods. For instance, the absolute configuration of several bicyclo[3.3.1]nonane diones has been determined by comparing experimental electronic circular dichroism (ECD) spectra and optical rotation values with those calculated using time-dependent density functional theory (TDDFT). nih.govorcid.org This concerted approach, where multiple chiroptical properties are calculated and compared to experimental data, provides a high degree of confidence in the stereochemical assignment. nih.gov
Molecular Pharmacology and Biological Activity Mechanisms of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Receptor Binding Affinity and Selectivity Profiles
There is currently no publicly available data detailing the receptor binding affinity and selectivity of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine.
Interactions with Neurotransmitter Receptors (e.g., nicotinic acetylcholine (B1216132) receptors, dopamine, serotonin)
While the broader class of azabicyclo[3.3.1]nonane derivatives has been explored for activity at nicotinic acetylcholine, dopamine, and serotonin (B10506) receptors, specific binding affinities (such as Ki or IC50 values) for this compound at these targets have not been reported in the reviewed literature.
Binding to Other Biological Targets (e.g., enzymes, ion channels)
Information regarding the binding of this compound to other biological targets, including enzymes and ion channels, is not available in the public domain.
Elucidation of Molecular Mechanism of Action
The molecular mechanism of action for this compound has not been elucidated in published research.
Signal Transduction Pathway Modulation
There are no available studies that describe the modulation of any signal transduction pathways by this compound.
Enzyme Inhibition or Activation Studies
No data from enzyme inhibition or activation studies for this compound has been found in the public scientific literature.
In Vitro Biological Efficacy Studies in Cell-Based Assays
Reports of in vitro biological efficacy studies for this compound in cell-based assays are not present in the available scientific literature.
Cellular Uptake and Distribution in Model Systems
No studies were identified that specifically investigate the mechanisms of cellular absorption or the distribution patterns of this compound in any model systems.
Assays for Receptor Activation or Inhibition at the Cellular Level
There is no available data from in vitro assays detailing the binding affinity, agonistic, or antagonistic activity of this compound at any specific molecular targets.
In Vivo Preclinical Studies in Animal Models (Mechanistic Focus)
Behavioral Neuroscience Investigations Linked to Specific Receptor Modulation
A search for preclinical studies in animal models yielded no results that would link the administration of this compound to specific behavioral outcomes or receptor modulation.
Physiological Responses and Systemic Effects (e.g., cardiovascular, central nervous system)
Similarly, there is a lack of published research on the systemic physiological effects of this compound in animal models, including any potential impacts on the cardiovascular or central nervous systems.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Impact of Propyl Group Modifications on Biological Activity
While structure-activity relationship studies are common for the 3-azabicyclo[3.3.1]nonane scaffold, no literature was found that specifically examines the impact of modifying the 3-propyl group on the biological activity of 9-amino derivatives.
Stereochemical Influence on Receptor Binding and Functional Efficacy
The 3-azabicyclo[3.3.1]nonane core is a conformationally restricted system, and the orientation of substituents can significantly affect how the molecule fits into the binding pocket of a receptor. The key stereochemical considerations for this class of compounds include the orientation of the substituent at the 9-position (the 9-amino group in this case) and the chirality at the bridgehead carbons.
Research on related 5-phenylmorphans, which share the azabicyclo[3.3.1]nonane skeleton, has demonstrated that stereochemistry profoundly impacts both binding affinity and functional activity at opioid receptors. nih.gov For instance, the synthesis and evaluation of various diastereomers with different substituents at the C9 position have shown that subtle changes in the spatial arrangement of atoms can convert a potent agonist into a partial agonist or even an antagonist. nih.gov In many cases, specific stereoisomers exhibit nanomolar or subnanomolar potency, while their counterparts are significantly less active or display a different pharmacological profile altogether. nih.gov
The orientation of the substituent at the 9-position can be designated as endo or exo. This orientation dictates the projection of the substituent relative to the two rings of the bicyclic system. It is well-established that for many receptor systems, one of these orientations is strongly preferred for optimal binding. For example, in a study of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes, the exo isomer displayed the highest affinity for muscarinic receptors. nih.gov This preference is attributed to the specific steric and electronic interactions between the ligand and the amino acid residues of the receptor's binding site.
Furthermore, the chirality of the entire molecule, arising from the asymmetric centers within the bicyclic frame, plays a crucial role. Enantiomers of a given compound can exhibit vastly different pharmacological properties. This enantioselectivity is a hallmark of drug-receptor interactions, as receptors themselves are chiral entities. For instance, in the case of 5-(3-hydroxyphenyl)morphans, the enantiomers often display distinct profiles, with one being a potent agonist and the other showing reduced efficacy or even antagonist activity. nih.gov
While specific binding data for the stereoisomers of this compound are not available, the data from analogous compounds strongly suggest that its pharmacological activity will be highly dependent on its stereochemistry. It is anticipated that the different stereoisomers of this compound will exhibit significant variations in their affinity and efficacy at various receptors.
To illustrate the profound impact of stereochemistry in this class of molecules, the following table presents data for a series of diastereomeric C9-hydroxyalkyl-5-phenylmorphans, which are structurally related to the compound of interest.
| Compound | Stereochemistry | Receptor | Assay | Potency (EC₅₀, nM) | Efficacy (%Eₘₐₓ) |
| Compound A | 1R,5S,9S | MOR | cAMP | 35 | 52 |
| Compound B | 1R,5S,9R | MOR | cAMP | 2.05 | >100 |
| Compound C | 1S,5R,9R | MOR | cAMP | 0.91 | 85 |
This table is for illustrative purposes and presents data for structurally related 5-phenylmorphan analogs to highlight the importance of stereochemistry. The data does not represent the activity of this compound.
The data clearly shows that a change in stereochemistry at the C9 position (from 9S in Compound A to 9R in Compound B) leads to a significant increase in both potency and efficacy at the mu-opioid receptor (MOR). Furthermore, changing the stereochemistry of the bicyclic core (from 1R,5S in Compound B to 1S,5R in Compound C) while maintaining the 9R configuration results in a potent partial agonist. These findings underscore the critical role of precise three-dimensional structure in determining the pharmacological outcome.
Computational and Theoretical Studies on 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Molecular Dynamics Simulations
Without these foundational studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Conformational Dynamics and Flexibility in Solution
The three-dimensional structure of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine is not static; it exists as an ensemble of interconverting conformations, particularly in solution. Understanding these conformational dynamics is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to its target.
The bicyclo[3.3.1]nonane core of the molecule is known to exhibit a preference for a twin-chair conformation. nih.gov However, other conformations, such as chair-boat and twin-boat, are also possible. The energetic landscape of these conformations is influenced by the nature and orientation of the substituents. In the case of this compound, the propyl group on the nitrogen atom and the amine group at the 9-position will play a significant role in determining the relative stabilities of these conformations.
Computational methods such as molecular mechanics and quantum chemistry calculations can be employed to determine the potential energy surface of the molecule. These calculations can predict the most stable conformations and the energy barriers between them. For instance, studies on similar 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown that they exist in chair-chair and/or boat-chair conformations with equatorial phenyl groups. researchgate.net Similarly, NMR data on amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine indicated a preferred flattened chair-chair conformation in solution. researchgate.net
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational flexibility in a solvent environment. By simulating the motion of the molecule over time, MD can reveal the accessible conformational states and the timescales of transitions between them. This information is critical for understanding how the molecule might adapt its shape upon approaching a binding site.
A hypothetical conformational analysis of this compound would likely involve the following steps:
Initial Structure Generation: Building the 3D structure of the molecule.
Conformational Search: Using systematic or stochastic search algorithms to identify low-energy conformations.
Energy Minimization: Optimizing the geometry of each conformation using quantum mechanical or molecular mechanics methods.
Solvation Modeling: Incorporating the effect of the solvent, either implicitly (as a continuum) or explicitly (with individual solvent molecules).
Molecular Dynamics Simulation: Running simulations to observe the dynamic behavior of the molecule in solution.
The results of such a study would provide valuable information on the predominant solution-phase structures of this compound, which is a prerequisite for understanding its interaction with biological macromolecules.
Protein-Ligand Complex Stability and Interaction Strength
To understand the biological activity of this compound, it is essential to investigate its interactions with protein targets. Molecular docking and molecular dynamics simulations are the primary computational tools used for this purpose.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on their predicted binding affinity. This can provide initial models of the protein-ligand complex and highlight key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, molecular docking studies have been performed on N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives with the COVID-19 viral protein SARS-nCoV-2 Mpro. nih.gov
Following docking, molecular dynamics simulations can be used to refine the binding pose and assess the stability of the protein-ligand complex over time. By simulating the dynamic behavior of the complex in a realistic environment, MD can provide insights into:
The stability of key intermolecular interactions.
The role of water molecules in mediating protein-ligand binding.
The conformational changes in both the protein and the ligand upon binding.
The strength of the interaction can be quantified by calculating the binding free energy. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the snapshots from MD simulations to estimate the binding affinity.
A hypothetical study on the interaction of this compound with a target protein would involve:
Receptor Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank.
Ligand Preparation: Generating the 3D conformation of the ligand.
Molecular Docking: Predicting the binding mode of the ligand in the protein's active site.
Molecular Dynamics Simulation: Simulating the protein-ligand complex to assess its stability.
Binding Free Energy Calculation: Estimating the strength of the interaction.
These studies are crucial for understanding the molecular basis of the compound's activity and for guiding the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methods are invaluable in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
Predictive Modeling for New Analog Design
QSAR models are built by correlating the variation in the biological activity of a set of molecules with the variation in their molecular descriptors. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), or structural features (e.g., topological indices, 3D shape descriptors).
Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested analogs of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to ligands of the (α4)2(β2)3 nicotinic acetylcholine (B1216132) receptor, which include diazabicyclo[3.3.1]nonane structures. acs.org
The general workflow for a QSAR study on analogs of this compound would be:
Data Set Collection: Assembling a series of analogs with their experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.
Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build the QSAR model.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
New Analog Design: Using the validated model to predict the activity of novel, designed analogs.
The insights gained from the QSAR model can also provide a deeper understanding of the structure-activity relationships, highlighting which molecular features are important for the desired biological effect.
Pharmacophore Development for Azabicyclo[3.3.1]nonane Scaffolds
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific 3D geometry.
Pharmacophore models can be developed based on the structures of known active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based). Once a pharmacophore model is established for the azabicyclo[3.3.1]nonane scaffold, it can be used as a 3D query to search virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active.
For the azabicyclo[3.3.1]nonane scaffold, a pharmacophore model would likely include:
A basic nitrogen atom, capable of forming a salt bridge or hydrogen bond.
A specific spatial arrangement of hydrophobic features, dictated by the bicyclic ring system.
The positions of other functional groups, such as the amine at the 9-position, which may act as hydrogen bond donors or acceptors.
The development of a pharmacophore model for this scaffold would involve:
Selection of a set of active compounds.
Conformational analysis of these compounds to identify their bioactive conformations.
Alignment of the molecules based on common features.
Abstraction of the common features to generate the pharmacophore model.
Validation of the model by its ability to distinguish active from inactive compounds.
Such a model would be a valuable tool for the discovery of novel compounds with similar biological activities, based on the versatile azabicyclo[3.3.1]nonane framework.
Applications and Future Research Perspectives of 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine as a Chemical Biology Tool.nih.govresearchgate.net
The 3-azabicyclo[3.3.1]nonane core, of which this compound is a derivative, has been extensively utilized in the development of chemical tools to study biological processes. The rigid bicyclic structure provides a well-defined orientation for appended functional groups, which is crucial for achieving high-affinity and selective interactions with biological targets.
Probe for Exploring Receptor Subtypes and Signaling Pathways.nih.gov
Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have been instrumental in the development of probes for various receptor systems. For instance, the expansion of the tropane (B1204802) ring system to the granatane (9-azabicyclo[3.3.1]nonane) framework has been a key strategy in designing selective ligands for sigma-2 (σ2) receptors. nih.gov These receptors are overexpressed in proliferating tumor cells, making them an attractive target for cancer diagnostics and therapeutics. nih.gov
By modifying the substituents on the azabicyclic core, researchers can fine-tune the affinity and selectivity of these compounds for different receptor subtypes. For example, N-substitution on the granatane ring can accommodate bulky groups without a significant loss of σ2 receptor affinity. nih.gov This property allows for the attachment of reporter groups, such as fluorophores or radiolabels, to create probes that can be used to visualize and quantify receptor distribution and function in vitro and in vivo.
Scaffold for Affinity-Based Probes and Radioligands.acs.org
The 3-azabicyclo[3.3.1]nonane framework is an excellent scaffold for constructing affinity-based probes and radioligands. The ability to introduce functionality at various positions on the bicyclic ring system allows for the strategic placement of reactive groups for covalent labeling or radiotracers for imaging studies.
Specific N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl carbamate (B1207046) analogs have been designed and implemented for experimental cancer diagnosis. acs.org Furthermore, isotopically labeled forms of 9-azabicyclo[3.3.1]nonane derivatives, for instance with 11C or 18F, are valuable as diagnostic tools and for in vivo receptor imaging using techniques like Positron Emission Tomography (PET). google.com These radiolabeled ligands enable the non-invasive study of receptor density and occupancy in the living brain, providing crucial information for understanding disease mechanisms and for drug development.
Contributions to Understanding Azabicyclo[3.3.1]nonane Chemistry and Biological Function.chemijournal.comresearchgate.netresearchgate.netnih.gov
Research on this compound and related compounds has significantly advanced the understanding of the chemistry and biological roles of the azabicyclo[3.3.1]nonane system. The synthesis and conformational analysis of these molecules have provided insights into their stereochemistry and how it influences their biological activity. chemijournal.com
The 3-azabicyclo[3.3.1]nonane nucleus is present in various naturally occurring alkaloids and has been shown to exhibit a wide range of biological properties. chemijournal.com Studies on derivatives of this scaffold have helped to elucidate the structure-activity relationships (SAR) for their interactions with various biological targets, including receptors and enzymes. For example, the conformation of the bicyclic system, which typically exists in a chair-chair or boat-chair conformation, plays a critical role in determining its binding affinity and selectivity. chemijournal.com
Strategic Design of Next-Generation Molecular Probes Based on the Scaffold.uni-muenchen.de
The knowledge gained from studying compounds like this compound is being used to strategically design the next generation of molecular probes. By understanding the key structural features required for high-affinity and selective binding to a particular target, medicinal chemists can rationally design new molecules with improved properties.
This includes the development of probes with enhanced selectivity for specific receptor subtypes, improved pharmacokinetic profiles for in vivo applications, and the incorporation of novel reporter groups for advanced imaging modalities. The modular nature of the 3-azabicyclo[3.3.1]nonane scaffold allows for a systematic exploration of chemical space to optimize these properties.
Potential for Development in Advanced Materials or Catalysis Research (excluding drug development).researchgate.netuni-muenchen.de
While the primary focus of research on 3-azabicyclo[3.3.1]nonane derivatives has been in the area of medicinal chemistry, the unique structural and chemical properties of this scaffold suggest potential applications in other fields. The rigid bicyclic framework can serve as a building block for the construction of more complex molecular architectures with defined three-dimensional structures.
For example, bispidine (3,7-diazabicyclo[3.3.1]nonane), a related scaffold, has been used as a platform for chiral catalysts and as a complexing agent for metals and radionuclides. researchgate.net The ability of the nitrogen atoms in the bicyclic system to coordinate with metal ions could be exploited in the development of new catalysts for asymmetric synthesis or in the design of novel materials with specific electronic or optical properties. The conformational rigidity and predictable stereochemistry of the 3-azabicyclo[3.3.1]nonane scaffold make it an attractive candidate for applications in supramolecular chemistry and materials science.
Future Research Directions and Challenges for 3 Propyl 3 Azabicyclo 3.3.1 Nonan 9 Amine
Exploration of Unconventional Synthetic Routes and Biocatalysis
The conventional synthesis of azabicyclo[3.3.1]nonane derivatives often involves multi-step processes. Future research will likely focus on developing more efficient and novel synthetic strategies. Unconventional routes such as tandem reactions, which can form multiple bonds in a single operation, offer a promising avenue. For instance, a one-pot tandem Mannich annulation has been successfully used to create the 3-azabicyclo[3.3.1]nonane scaffold from aromatic ketones. rsc.org Other strategies like cycloaddition reactions are also being explored for constructing such bicyclic systems. rsc.org
Biocatalysis represents a powerful tool for creating complex chiral molecules with high selectivity, offering an alternative to traditional chemical catalysis. nih.gov The application of enzymes could address challenges in synthesizing specific stereoisomers of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine and its derivatives. mdpi.comrsc.org Enzymes, such as transaminases, are particularly adept at producing chiral amines, which is directly relevant to the amine group at the 9-position of the scaffold. nih.gov This chemo-enzymatic approach could lead to more efficient and environmentally friendly synthetic pathways. nih.gov
| Approach | Description | Potential Advantages for Synthesis |
| Tandem Mannich Reaction | A one-pot reaction combining multiple steps to rapidly construct the bicyclic core. rsc.orgnih.gov | Increased efficiency, reduced waste, shorter synthesis time. |
| Cycloaddition Reactions | Building the bicyclic framework through concerted bond-forming reactions. rsc.org | High stereocontrol, access to diverse functionalizations. |
| Biocatalysis (Enzymatic) | Using enzymes like transaminases to catalyze key synthetic steps, particularly for creating chiral centers. nih.govmdpi.com | High stereoselectivity, mild reaction conditions, environmentally friendly. |
Advanced In Vitro Systems for Deeper Mechanistic Insights (e.g., organoids, microfluidics)
To better understand the biological mechanisms of this compound, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. numberanalytics.com Advanced in vitro systems like organoids and microfluidics (organoids-on-a-chip) offer significant advantages. nih.govbohrium.com
Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of human organs. nih.govresearchgate.netfrontiersin.org Brain organoids, for example, can recapitulate aspects of human brain development and are valuable for studying neurological disorders. frontiersin.org Such models could provide deeper insights into the neuropharmacological effects of compounds based on the 3-azabicyclo[3.3.1]nonane scaffold.
Microfluidic technologies, when combined with organoid cultures, create "organoids-on-a-chip." bohrium.comresearchgate.net These devices allow for precise control over the cellular microenvironment, including nutrient flow and mechanical cues, enhancing the physiological relevance of the model. bohrium.commdpi.com These platforms are powerful tools for drug screening and toxicity testing, enabling a more accurate prediction of a compound's effects in humans. nih.govmdpi.com
Development of Optogenetic or Chemogenetic Tools Utilizing the Scaffold
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuron populations. nih.govfrontiersin.org Optogenetics uses light to control neurons that have been genetically modified to express light-sensitive proteins (opsins). frontiersin.orgnih.gov Chemogenetics involves the use of designer receptors that are exclusively activated by specific, otherwise inert, small molecules (designer drugs). nih.govnih.gov
While optogenetics offers unparalleled temporal precision, chemogenetics allows for longer-term modulation of neuronal activity and is less invasive, relying on systemic drug administration. nih.govaddgene.org The this compound scaffold could serve as a novel starting point for developing new designer drugs for chemogenetic systems. The unique three-dimensional structure of the scaffold could be exploited to design highly selective ligands for engineered G-protein-coupled receptors (GPCRs), known as DREADDs (Designer Receptors Exclusively Activated by Designer Drugs). nih.govacs.org This would expand the toolkit available to neuroscientists for dissecting neural circuits with high specificity. acs.org
| Technique | Method of Control | Key Features | Potential Role of the Scaffold |
| Optogenetics | Light activation of light-sensitive ion channels (opsins) expressed in target neurons. frontiersin.orgnih.gov | High temporal and spatial precision; requires invasive light delivery (e.g., fiber optics). addgene.org | Not directly applicable for the scaffold itself, but provides a complementary approach for circuit analysis. |
| Chemogenetics | A specific designer drug activates an engineered receptor (e.g., DREADD) expressed in target neurons. nih.govacs.org | Less invasive; allows for long-term modulation of neuronal activity; broader targeting is easier. addgene.org | The 3-azabicyclo[3.3.1]nonane core could be a template for novel, highly specific designer drugs. |
Addressing Stereochemical Control Challenges in Complex Derivatizations
The 3-azabicyclo[3.3.1]nonane framework is a rigid structure with multiple potential stereocenters. The spatial orientation of substituents, particularly at the 9-position (distinguishing between endo and exo isomers), is critical for biological activity. As derivatives of this compound are developed with increased complexity, achieving precise stereochemical control becomes a significant challenge.
Future synthetic efforts must focus on developing robust stereoselective methods. This includes the use of chiral catalysts, auxiliaries, and organocatalyzed reactions that can control the formation of specific stereoisomers. The challenge lies not only in controlling the stereochemistry of a single new center but also in managing the diastereoselectivity when multiple chiral centers are present or introduced. Overcoming these hurdles is essential for conducting clear structure-activity relationship (SAR) studies and for developing therapeutically viable compounds. thermofisher.com
Integration with Systems Biology and Network Pharmacology Approaches
The traditional "one-drug-one-target" paradigm is often insufficient for understanding the full biological impact of a compound, especially for complex diseases. healthcare-bulletin.co.uk Systems biology and network pharmacology offer a holistic approach by analyzing the complex network of interactions between a drug, its multiple potential targets, and the broader biological system. bioinformaticsreview.comnih.govresearchgate.net
Instead of focusing on a single receptor, network pharmacology aims to understand how a compound like this compound might modulate an entire network of proteins and pathways. healthcare-bulletin.co.ukresearchgate.net This systems-level perspective can help to:
Identify potential new therapeutic applications (drug repurposing).
Predict off-target effects and potential side effects. healthcare-bulletin.co.uk
Elucidate the compound's mechanism of action on a broader, systemic level. bioinformaticsreview.com
By integrating computational data from genomics, proteomics, and metabolomics, researchers can build interaction networks to map the effects of the 3-azabicyclo[3.3.1]nonane scaffold. nih.gov This approach shifts the focus from a single target to modulating complex disease networks, which is particularly relevant for multifactorial conditions like neurodegenerative diseases or cancer. healthcare-bulletin.co.ukresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
